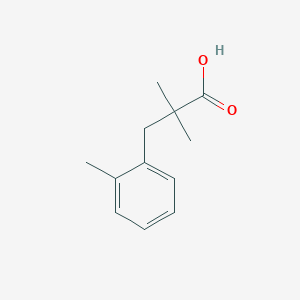

2,2-Dimethyl-3-(2-methylphenyl)propanoic acid

Descripción general

Descripción

“2,2-Dimethyl-3-(2-methylphenyl)propanoic acid” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that the compound’s structure and properties may be similar to those of related compounds, such as “2,2-Dimethyl-3-(methylsulfanyl)propanoic acid” and "3-(2-Methylphenyl)propionic acid"34.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2,2-Dimethyl-3-(2-methylphenyl)propanoic acid”. However, related compounds like “2,2-Dimethyl-3-(methylsulfanyl)propanoic acid” are available from chemical suppliers3.Molecular Structure Analysis

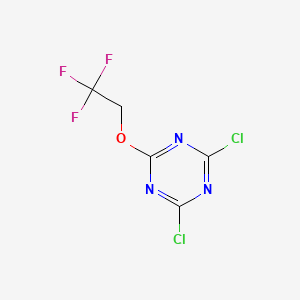

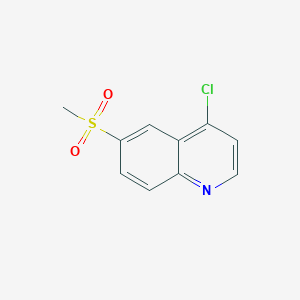

The molecular structure of a compound defines its properties and reactivity. While I couldn’t find the exact structure for “2,2-Dimethyl-3-(2-methylphenyl)propanoic acid”, related compounds like “Propanoic acid, 2,2-dimethyl-” have a molecular formula of C5H10O22.Chemical Reactions Analysis

I couldn’t find specific chemical reactions involving “2,2-Dimethyl-3-(2-methylphenyl)propanoic acid”. However, related compounds like “Propanoic acid, 2,2-dimethyl-” are involved in various reactions5.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior. For “2,2-Dimethyl-3-(2-methylphenyl)propanoic acid”, specific properties are not readily available. However, a related compound, “2,2-Dimethyl-3-phenylpropanoic acid”, has a molecular weight of 178.228 Da and a density of 1.1±0.1 g/cm31.Aplicaciones Científicas De Investigación

Chiral Separation Techniques

A study detailed the resolution of racemic 2,2-dimethyl-3-aryl-propanoic acids through chiral supercritical fluid chromatography (SFC) without acidic additives, showcasing its application in chiral separation processes. This additive-free approach, using protic methanol as a co-solvent in CO2, significantly impacts throughput and solvent consumption in large-scale SFC separations, offering a more efficient and environmentally friendly alternative for the resolution of carboxylic acid-containing racemates (Wu et al., 2016).

Enantioseparation Capabilities

Another research highlighted the enantioseparation of isomeric 2-(methylphenyl)propanoic acids using countercurrent chromatography with hydroxypropyl-β-cyclodextrin as a chiral selector. This study not only demonstrated the enantioseparation efficiency of this method but also explored the impact of methyl group substitution on the benzene ring on enantiorecognition, providing valuable insights for the development of more effective chiral separation strategies (Jin et al., 2020).

Synthetic Chemistry Applications

Research on the regioselective olefination of substituted N,N-dimethylbenzylamines under varying acidity conditions led to the synthesis of 3-(2'-tolyl)propanoic acid derivatives. This study underscores the versatility of 2,2-dimethyl-3-(2-methylphenyl)propanoic acid in synthetic chemistry, particularly in creating complex organic molecules through catalytic transformations controlled by reaction conditions' acidity (Cai et al., 2007).

Analytical Method Development

A reverse phase HPLC method was developed for separating stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid, showcasing the compound's role in advancing analytical chemistry techniques. This method's successful development and validation highlight the potential of 2,2-dimethyl-3-(2-methylphenyl)propanoic acid derivatives in facilitating precise analytical separations, contributing to quality control and research in various chemical and pharmaceutical contexts (Davadra et al., 2011).

Safety And Hazards

Safety data for “2,2-Dimethyl-3-(2-methylphenyl)propanoic acid” is not readily available. However, for related compounds, general safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes78.

Direcciones Futuras

The future directions for “2,2-Dimethyl-3-(2-methylphenyl)propanoic acid” are not clear due to the limited information available. However, continued research into related compounds may provide insights into potential applications15.

Please note that this analysis is based on the limited information available and may not fully represent the properties and potential applications of “2,2-Dimethyl-3-(2-methylphenyl)propanoic acid”.

Propiedades

IUPAC Name |

2,2-dimethyl-3-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-6-4-5-7-10(9)8-12(2,3)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHUSIQWNGAUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

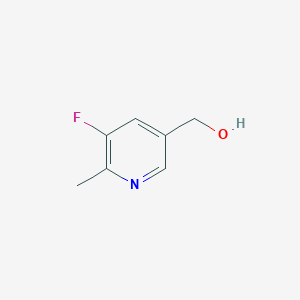

CC1=CC=CC=C1CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3-(2-methylphenyl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1457059.png)

![3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one](/img/structure/B1457070.png)